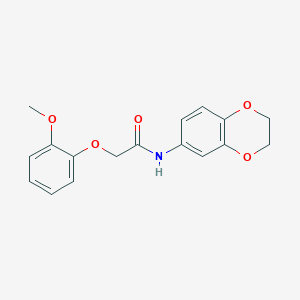![molecular formula C13H13ClN2O2 B5700061 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5700061.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the immune system, and its inhibition has been shown to have potential therapeutic benefits in a variety of diseases. In
作用機序
1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole inhibits JAK3 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, including STAT proteins, which are critical for the activation of T cells. By inhibiting JAK3, 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole prevents the activation of T cells and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In animal models, 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole has been shown to reduce inflammation and prevent tissue damage in autoimmune diseases. In clinical trials, 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
実験室実験の利点と制限
1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in animal models and clinical trials. However, 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole also has several limitations. It is a potent inhibitor of JAK3, which may have off-target effects on other signaling pathways. It may also have limited efficacy in certain diseases, and its long-term safety has not been fully established.
将来の方向性
There are several future directions for the study of 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole. One area of research is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of research is the identification of biomarkers that can predict the efficacy of 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole in different diseases. Finally, there is a need for long-term safety studies to fully establish the safety profile of 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole.
合成法
The synthesis of 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole is a multi-step process that involves the reaction of 4-chloro-3-methylphenol with acetic anhydride to form 1-(4-chloro-3-methylphenoxy)acetone. This intermediate is then reacted with hydrazine hydrate to form 1-(4-chloro-3-methylphenoxy)acetylhydrazine. Finally, the acetylhydrazine is reacted with 3-methyl-1H-pyrazole-5-carboxylic acid to form 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole.
科学的研究の応用
1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole has been extensively studied for its potential therapeutic benefits in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole has been shown to inhibit JAK3 and prevent the activation of T cells, which play a key role in the immune response. This inhibition has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune disease.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-7-11(3-4-12(9)14)18-8-13(17)16-6-5-10(2)15-16/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFBWJZWRNNSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-1-(3-methyl-1H-pyrazol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5700000.png)
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)
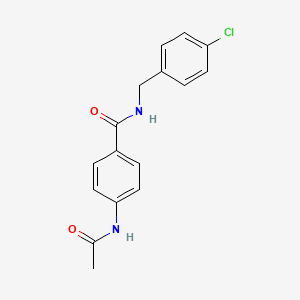
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)
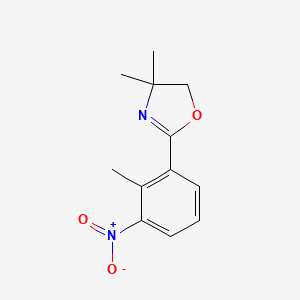
![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)
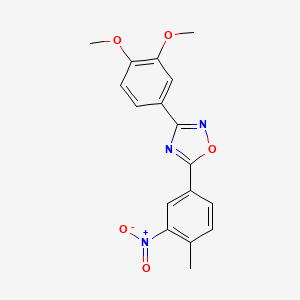
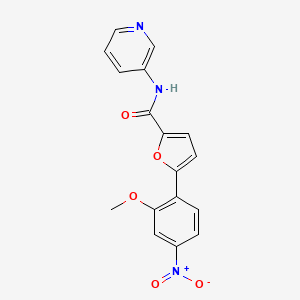

![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)
